molecular formula C20H15N5O2 B2458816 7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-65-2

7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2458816
CAS No.: 1396863-65-2
M. Wt: 357.373
InChI Key: KTALEBZSGGJOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused pyrimidine ring system with indoline and phenyl substituents, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with indoline derivatives under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c26-18-15-12-21-19(24-11-10-13-6-4-5-9-16(13)24)22-17(15)23-20(27)25(18)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALEBZSGGJOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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